molecular formula C15H15N5O2S B3731631 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide

Cat. No. B3731631
M. Wt: 329.4 g/mol
InChI Key: ZHAOBWFDPQHEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the family of purine analogues and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide is not fully understood. However, it has been proposed that 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide acts by inhibiting the activity of enzymes involved in purine metabolism, thereby disrupting DNA synthesis and cell proliferation. 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has been shown to inhibit the replication of viruses such as HIV and hepatitis B.

Advantages and Limitations for Lab Experiments

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effectiveness may vary depending on the type of cancer or virus being studied.

Future Directions

There are several future directions for research on 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide. One area of research is to further elucidate its mechanism of action. This could lead to the development of more effective 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide analogues with improved therapeutic properties. Another area of research is to investigate the potential of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide as a combination therapy with other anti-cancer or anti-viral drugs. Finally, more research is needed to determine the optimal dosage and administration of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide for therapeutic use.
Conclusion:
In conclusion, 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide is a compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-viral properties, and has been found to be a stable and low-toxicity compound suitable for lab experiments. Further research is needed to fully understand its mechanism of action and to develop more effective 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide analogues for therapeutic use.

Scientific Research Applications

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B.

properties

IUPAC Name

2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-3-5-10(6-4-9)18-11(21)7-23-15-19-12-13(20(15)2)16-8-17-14(12)22/h3-6,8H,7H2,1-2H3,(H,18,21)(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAOBWFDPQHEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide
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2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(4-methylphenyl)acetamide

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